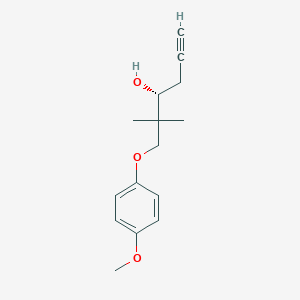
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a dimethylhexynol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylhex-5-yn-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol involves its interaction with specific molecular targets. The methoxyphenoxy group can bind to receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- (3R)-1-(4-Hydroxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
- (3R)-1-(4-Methylphenoxy)-2,2-dimethylhex-5-yn-3-ol
- (3R)-1-(4-Chlorophenoxy)-2,2-dimethylhex-5-yn-3-ol
Uniqueness
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.
特性
CAS番号 |
915976-10-2 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
(3R)-1-(4-methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol |
InChI |
InChI=1S/C15H20O3/c1-5-6-14(16)15(2,3)11-18-13-9-7-12(17-4)8-10-13/h1,7-10,14,16H,6,11H2,2-4H3/t14-/m1/s1 |
InChIキー |
COOVBROQEYCGMP-CQSZACIVSA-N |
異性体SMILES |
CC(C)(COC1=CC=C(C=C1)OC)[C@@H](CC#C)O |
正規SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C(CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)

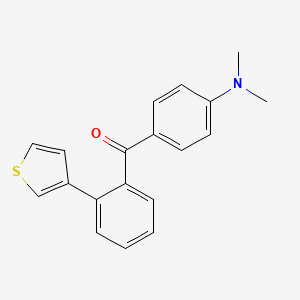
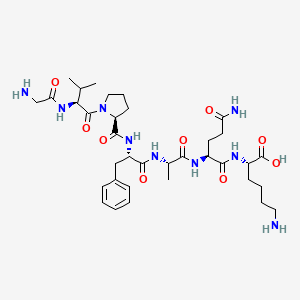
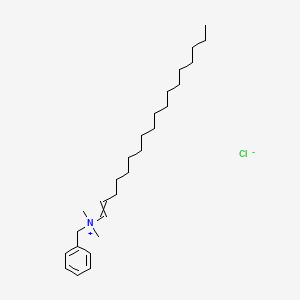
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
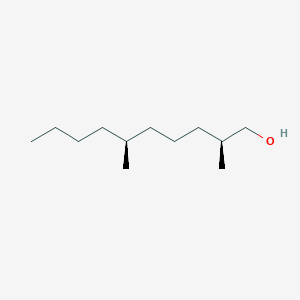

![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
